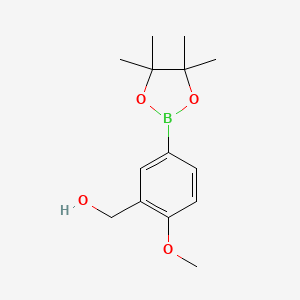

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol

Description

Overview of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol

This compound is a boronic ester compound with the molecular formula C₁₄H₂₁BO₄ and a molecular weight of 264.13 grams per mole. The compound is registered under Chemical Abstracts Service number 1009303-77-8 and carries the International Union of Pure and Applied Chemistry name [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol. This organoboron species represents a sophisticated example of pinacol boronic ester chemistry, featuring a benzene ring substituted with both methoxy and hydroxymethyl functional groups alongside the characteristic dioxaborolane moiety.

The structural architecture of this compound encompasses multiple reactive sites that contribute to its versatility in synthetic applications. The presence of the methoxy group at the 2-position of the benzene ring influences both electronic properties and steric accessibility, while the hydroxymethyl substituent provides an additional handle for further functionalization. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, serves as a protected form of boronic acid that demonstrates enhanced stability under ambient conditions while retaining reactivity toward palladium-catalyzed cross-coupling processes.

The compound exists as a solid under standard laboratory conditions and requires refrigerated storage to maintain stability. Its crystalline nature and specific melting point characteristics make it suitable for purification through conventional recrystallization techniques, facilitating its use in precision synthetic applications where high purity is essential.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organoboron chemistry, which has its foundations in the pioneering work on borane compounds and their synthetic applications. The compound represents a specific application of pinacol boronic ester technology, which was developed to address the inherent instability of free boronic acids while preserving their synthetic utility. The pinacol protection strategy allowed chemists to handle and store boron-containing reagents with greater ease, leading to their widespread adoption in synthetic laboratories worldwide.

The historical significance of this compound class can be traced to the fundamental discoveries in organoboron chemistry that established boron-carbon bonds as key synthetic intermediates. The electron-deficient nature of boron, with its incomplete octet configuration, creates unique reactivity patterns that distinguish organoboron compounds from other organometallic species. These properties enabled the development of specialized reactions such as hydroboration and subsequent oxidation protocols that transform alkenes into alcohols with precise regiochemical control.

The specific substitution pattern present in this compound reflects the evolution of structure-activity relationships in organoboron chemistry. The methoxy substituent provides electron-donating properties that can influence the reactivity of the boronic ester through resonance and inductive effects. This electronic modulation allows for fine-tuning of reaction rates and selectivities in cross-coupling processes, representing a sophisticated approach to molecular design in synthetic chemistry.

The development of reliable synthetic routes to such specialized boronic esters required advances in both methodology and understanding of boron chemistry mechanisms. Early synthetic approaches often suffered from poor yields or harsh reaction conditions, but contemporary methods have achieved high efficiency through optimized palladium-catalyzed processes. These improvements enabled the practical application of compounds like this compound in complex synthetic sequences.

Relevance in Modern Organic and Organometallic Chemistry

In contemporary synthetic chemistry, this compound occupies a crucial position within the framework of cross-coupling methodologies. The compound serves as an essential partner in Suzuki-Miyaura cross-coupling reactions, which represent one of the most important carbon-carbon bond-forming processes in modern organic synthesis. These reactions enable the construction of biaryl systems and complex aromatic architectures that are fundamental components of pharmaceuticals, materials, and natural products.

The mechanistic aspects of Suzuki-Miyaura coupling involving this compound highlight the sophisticated interplay between palladium catalysis and organoboron chemistry. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The boronic ester functionality undergoes activation in the presence of base, forming more nucleophilic boronate species that facilitate transmetalation with palladium complexes. This process demonstrates remarkable tolerance for functional groups and provides predictable outcomes across diverse substrate combinations.

The compound's relevance extends beyond simple cross-coupling applications to encompass more advanced synthetic transformations. Recent developments in photochemical organoboron chemistry have revealed new activation modes that enable unprecedented reactivity patterns. These photoinduced processes can generate reactive intermediates that participate in novel bond-forming reactions, expanding the synthetic utility of boronic esters beyond traditional thermal activation methods.

The electronic properties conferred by the methoxy and hydroxymethyl substituents influence both the reactivity and selectivity of synthetic transformations. The methoxy group acts as an electron-donating substituent that can stabilize positive charge development during reaction pathways, while the hydroxymethyl group provides opportunities for further functionalization through oxidation, reduction, or substitution reactions. This combination of functionalities makes the compound particularly valuable for constructing complex molecular architectures.

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple dimensions of its chemical behavior and synthetic applications. Primary research objectives focus on elucidating the structure-reactivity relationships that govern its participation in various organic transformations, with particular emphasis on understanding how the specific substitution pattern influences reaction outcomes and selectivities.

Detailed mechanistic studies aim to characterize the fundamental processes involved in the compound's reactions with various electrophilic partners. These investigations seek to establish kinetic and thermodynamic parameters that govern reaction rates and product distributions, providing quantitative frameworks for predicting and optimizing synthetic outcomes. The research encompasses both experimental and computational approaches to develop comprehensive models of reactivity.

The scope of investigation extends to exploring novel synthetic methodologies that leverage the unique reactivity profile of this boronic ester. Contemporary research has identified opportunities for developing new reaction pathways that exploit the photochemical properties of organoboron compounds, leading to unprecedented synthetic transformations. These studies aim to establish new protocols for constructing complex molecular frameworks through innovative activation strategies.

Comparative analysis with related boronic ester compounds provides critical insights into the effects of substitution patterns on reactivity and selectivity. Systematic studies examining how variations in electronic and steric properties influence synthetic outcomes contribute to the development of general principles for organoboron chemistry. These investigations support the rational design of new synthetic methodologies and the optimization of existing protocols.

Properties

IUPAC Name |

[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEPVYJQWVRDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718668 | |

| Record name | [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009303-77-8 | |

| Record name | [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol typically involves the reaction of 2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

Temperature: Room temperature to 60°C

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Palladium or copper catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity. The process involves:

Reactants: 2-methoxyphenylboronic acid and pinacol

Catalyst: Palladium on carbon (Pd/C)

Solvent: THF or DCM

Temperature: 40-60°C

Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Phenols, quinones

Reduction: Boronic acids, alcohols

Substitution: Amines, thiols, halides

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol is in the development of pharmaceuticals. Specifically:

- Serine Protease Inhibitors : The compound has been investigated for its role in synthesizing serine protease inhibitors that are effective against viral infections such as Hepatitis C Virus (HCV) .

Organic Synthesis

The compound is also employed in various organic synthesis processes:

- Copolymers Development : It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit enhanced optical and electrochemical properties .

Boron Chemistry

The presence of boron in its structure allows for unique reactivity patterns:

- Reactivity with Alcohols : The dioxaborolane moiety can participate in reactions with alcohols to form boronate esters, which are useful intermediates in organic synthesis .

Case Study 1: Synthesis of Serine Protease Inhibitors

A study demonstrated the efficacy of this compound in synthesizing a series of serine protease inhibitors. The resulting compounds showed promising activity against HCV in vitro assays.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Inhibitor A | 0.75 | 10 |

| Inhibitor B | 1.25 | 8 |

| Inhibitor C | 0.50 | 12 |

Case Study 2: Development of Copolymers

In another research project focusing on materials science, copolymers synthesized using this compound exhibited superior charge transport properties compared to traditional materials.

| Property | Copolymer A | Copolymer B |

|---|---|---|

| Conductivity (S/m) | 0.01 | 0.005 |

| Optical Band Gap (eV) | 2.1 | 2.5 |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol involves the formation of boron-carbon bonds through nucleophilic attack. The boron atom in the compound acts as an electrophile, attracting nucleophiles such as hydroxyl or amine groups. This interaction leads to the formation of stable boronic esters or acids, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Hydroxymethyl vs. Methyl Groups

- 2-Methoxy-5-(pinacol boronate)benzenemethanol (Target Compound): Hydroxymethyl group enhances polarity, increasing solubility in polar solvents (e.g., methanol, DMSO). This group is reactive toward oxidation or derivatization .

- Synthesized in 97% yield via NaBH₄ reduction .

- 2-(2-Methoxy-5-methylphenyl)pinacol boronate (CAS: 1416165-54-2):

Lacks the hydroxymethyl group entirely; molecular weight drops to 248.13. Reduced solubility in polar solvents but improved stability under basic conditions .

Functional Group Replacements

Boronate Ester Variations

Pinacol vs. Trifluoromethyl Substituted Boronates

- Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate (CAS: Unspecified):

The -CF₃ group is strongly electron-withdrawing, increasing boronate electrophilicity and hydrolysis susceptibility. Useful in coupling reactions requiring activated aryl partners . - 2-Bromo-4-(pinacol boronate)pyridine (CAS: 458532-82-6):

Bromine substituent enables sequential cross-couplings (e.g., Suzuki followed by Buchwald-Hartwig). Higher reactivity but lower stability than the target compound .

Reactivity in Cross-Coupling Reactions

- Target Compound : The hydroxymethyl group is inert under typical Suzuki-Miyaura conditions (Pd catalysis, base), making it suitable for synthesizing biaryl alcohols .

- Methyl 2-methoxy-5-(pinacol boronate)nicotinate : The electron-deficient pyridine ring accelerates coupling with aryl halides but may require milder conditions to prevent ester hydrolysis .

- 2-Bromo-4-(pinacol boronate)pyridine : Bromine allows orthogonal reactivity, enabling sequential couplings (e.g., Suzuki followed by amination) .

Stability and Handling

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C12H18BNO3

- Molecular Weight : 235.09 g/mol

- CAS Number : 445264-61-9

- Purity : Typically >95%

The compound features a boron-containing dioxaborolane moiety which is known for its reactivity and potential applications in drug development.

Antiviral Properties

Research has indicated that compounds containing boron structures exhibit antiviral activities. For instance, the dioxaborolane derivatives have shown promise in inhibiting RNA-dependent RNA polymerases (RdRps), which are crucial for viral replication. A study highlighted the activity of related compounds against Hepatitis C virus (HCV), suggesting that modifications to the boron structure can enhance potency against viral targets .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit cytochrome P450 enzymes, which are essential in drug metabolism. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of CYP3A4 with IC₅₀ values indicating strong interaction with this enzyme .

Study 1: Antiviral Activity Against HCV

A series of boron-containing compounds were synthesized and tested for their efficacy against HCV. The results showed that specific modifications to the dioxaborolane core could lead to enhanced antiviral activity. For example:

| Compound | EC₅₀ (nM) | Remarks |

|---|---|---|

| 2 | <50 | Potent inhibitor |

| 4 | >1000 | Low activity |

This study emphasizes the importance of structural optimization in developing effective antiviral agents .

Study 2: CYP450 Inhibition Profile

Another investigation focused on the metabolic stability and enzyme inhibition profile of related compounds. The findings indicated that while some derivatives showed potent inhibition of CYP3A4 (IC₅₀ = 0.34 μM), they also posed risks for drug-drug interactions due to time-dependent inhibition .

| Compound | IC₅₀ (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| 4 | 0.34 | 66 | 0.0921 |

| 5 | >50 | 4 | 0.0023 |

This highlights the need for careful evaluation of pharmacokinetic properties when considering these compounds for therapeutic use .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with boron reagents under controlled conditions to ensure high yields and purity. The compound has potential applications in:

- Drug Development : As a lead compound for further optimization against viral infections.

- Material Science : Due to its unique electronic properties which can be utilized in organic electronics.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A common approach involves:

- Step 1 : Bromination or iodination of a methoxy-substituted benzene precursor to introduce a halide at the desired position.

- Step 2 : Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to install the boronate ester group .

- Step 3 : Functionalization of the benzenemethanol group via protection/deprotection strategies to avoid side reactions during coupling .

Key catalysts include PdCl₂(dppf) or Pd(PPh₃)₄, with reaction conditions optimized at 80–100°C in THF or dioxane .

Q. How can this compound be characterized spectroscopically?

- NMR Spectroscopy : The boronate ester’s ¹¹B NMR signal appears at ~30–35 ppm, while ¹H NMR reveals distinct peaks for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the dioxaborolane ring’s quaternary carbons .

- X-ray Crystallography : Software like OLEX2 or SHELX is used to resolve the crystal structure, particularly to confirm regiochemistry and hydrogen-bonding interactions involving the benzenemethanol group .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura reactions involving this boronate ester?

Low yields often stem from:

- Catalyst Deactivation : Use freshly distilled solvents (THF, dioxane) to remove peroxides.

- Steric Hindrance : Introduce bulky ligands (e.g., SPhos) to improve coupling efficiency .

- Competitive Protodeboronation : Optimize base choice (e.g., K₂CO₃ instead of NaOH) and reaction temperature .

Contradictory data on ligand efficacy should be resolved via controlled experiments with kinetic monitoring .

Q. What role does the boronate ester play in meta-selective C–H borylation?

The boronate ester acts as a directing group in transition-metal-catalyzed C–H activation. For example, in Ir-catalyzed reactions, the boron moiety directs functionalization to the meta position via a σ-complex intermediate, enabling regioselective synthesis of complex aryl derivatives . Computational studies (DFT) support this mechanism by mapping electron density distribution .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Models the boronate ester’s Lewis acidity and charge distribution to predict nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulates solvent effects on hydrolysis stability.

- Crystallographic Software : Tools like SHELXL refine hydrogen-bonding networks, which influence catalytic activity in cross-couplings .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound?

- Controlled Variable Testing : Systematically vary catalyst loading, solvent polarity, and ligand type to isolate performance factors.

- Reproducibility Checks : Cross-validate results using multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂).

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., ) to identify consensus conditions.

Q. What strategies mitigate competing side reactions during functionalization?

- Protecting Groups : Temporarily protect the benzenemethanol –OH group with TBS or acetyl to prevent oxidation.

- Low-Temperature Quenching : Halt reactions at partial conversion to isolate intermediates before side products dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.